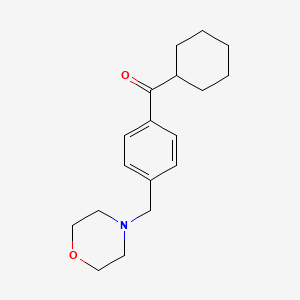

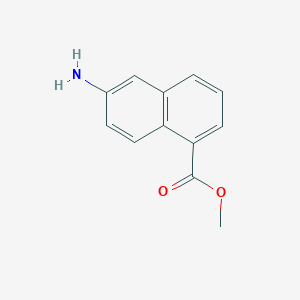

3-Methoxy-4'-pyrrolidinomethyl benzophenone

Overview

Description

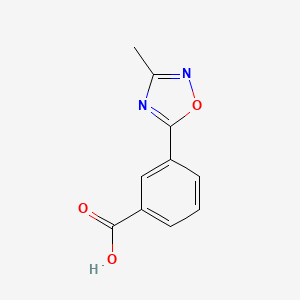

3-Methoxy-4'-pyrrolidinomethyl benzophenone, also known as MPBP, is a chemical compound that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in the recent past due to its ability to produce euphoria, stimulation, and hallucinations. The compound is commonly used as a recreational drug and is known for its potent effects on the central nervous system. In

Scientific Research Applications

Environmental Presence and Treatment Methods

Water Treatment and Removal Efficiency

- Oxidation by aqueous ferrate(VI) and potassium permanganate has been studied for benzophenone derivatives, highlighting their degradation kinetics and by-products identification. These studies demonstrate the potential for water treatment technologies to remove hydroxylated benzophenone derivatives, indicating a research application in the development of more efficient water purification methods (Yang & Ying, 2013); (Wanming Cao et al., 2021).

Photocatalytic Degradation

- The photocatalytic degradation of benzophenone-3 using titanium dioxide particles addresses the effect of operational parameters and suggests an environmental-friendly method for removing UV filters from water. This research area could explore the optimization of photocatalytic processes for the degradation of similar compounds (H. Zúñiga-Benítez et al., 2016).

Biological Effects and Human Exposure

Endocrine-Disrupting Effects

- Benzophenone derivatives have been identified as endocrine disruptors, affecting estrogen and androgen receptors in human and fish models. Research has shown that these compounds can exhibit anti-androgenic activity and have different potencies towards human estrogen receptors alpha and beta. This suggests a research application in studying the molecular mechanisms of endocrine disruption and evaluating the risks associated with exposure to these chemicals (J. Molina-Molina et al., 2008).

Human Exposure Assessment

- Studies on the occurrence of benzophenone-type UV filters in personal care products and their detection in human urine provide crucial data on human exposure levels. This information is vital for assessing the health risks associated with these chemicals and can guide the development of safer consumer products (Chunyang Liao & Kannan, 2014).

properties

IUPAC Name |

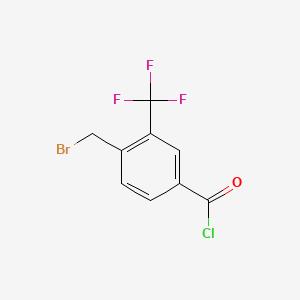

(3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWURPPCXNCDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642733 | |

| Record name | (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898775-99-0 | |

| Record name | Methanone, (3-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)

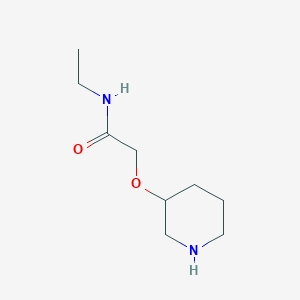

![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)